molecular formula C7H10N2 B1296886 3,6-Dimethyl-2-pyridinamine CAS No. 823-61-0

3,6-Dimethyl-2-pyridinamine

Cat. No.: B1296886
CAS No.: 823-61-0
M. Wt: 122.17 g/mol
InChI Key: HWMKUXXLKIOVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-2-pyridinamine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 6 positions and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-2-pyridinamine can be synthesized through several methods. One common approach involves the reaction of 3,6-dimethylpyridine with ammonia under specific conditions. Another method includes the use of hydroxylamine-2,4,6-trimethyl-benzenesulfonate in dichloromethane, followed by treatment with DBU and chloroacetic acid methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2-pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridines with different functional groups.

Scientific Research Applications

3,6-Dimethyl-2-pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. The amino group at the 2 position allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in antimicrobial and anticancer studies .

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethyl-2-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMKUXXLKIOVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342141
Record name 3,6-Dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-61-0
Record name 3,6-Dimethyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl-2-pyridinamine
Reactant of Route 2
Reactant of Route 2
3,6-Dimethyl-2-pyridinamine
Reactant of Route 3
3,6-Dimethyl-2-pyridinamine
Reactant of Route 4
Reactant of Route 4
3,6-Dimethyl-2-pyridinamine
Reactant of Route 5
3,6-Dimethyl-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
3,6-Dimethyl-2-pyridinamine
Customer
Q & A

Q1: What is the role of 3,6-dimethyl-2-pyridinamine in the synthesis of carcinogenic γ-carbolines?

A1: The research article describes a method for synthesizing 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (1), a carcinogenic γ-carboline. In this synthesis, This compound serves as a precursor. It is reacted with 1-benzotriazole to form 4-(1-benzotriazolyl)-3,6-dimethyl-2-pyridinamine. This intermediate then undergoes thermolysis to yield the target γ-carboline [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.